1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-9-8(3-1)7-10-11(14-9)13-6-5-12-10/h1-4,7,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXVULBTQYHKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3C=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668267 | |
| Record name | 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143102-05-0 | |
| Record name | 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,4 Tetrahydropyrazino 2,3 B Quinoline and Its Analogues
De Novo Synthesis Approaches to the Tetrahydropyrazino[2,3-b]quinoline Framework
De novo synthesis involves the assembly of the tetracyclic system from simpler, acyclic, or monocyclic precursors. These methods are valued for their flexibility in introducing a wide range of substituents to the final molecule.
Annulation Strategies for Pyrazine (B50134) Ring Formation
Annulation, or ring-forming, strategies are fundamental to constructing the pyrazine portion of the target molecule onto a pre-formed or concurrently formed quinoline (B57606) ring. These reactions often involve the condensation of a diamine with a 1,2-dicarbonyl compound or its equivalent.
A common approach involves the reaction of a substituted 2,3-diaminoquinoxaline with a 1,2-dicarbonyl compound to yield a pyrazino[2,3-b]quinoxaline. rsc.org While not the precise target scaffold, this methodology illustrates the core principle of pyrazine ring annulation. For instance, the condensation of diethyl acetylenedicarboxylate (B1228247) with 2,3-diaminoquinoxaline results in the formation of 2-ethoxycarbonylmethylene-3-oxo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline. rsc.org This product exists in a tautomeric equilibrium with its unsaturated analogue in solution. rsc.org
Another relevant strategy is the metal- and photoredox-catalyst-free annulation of substituted 5/2-amino-N-phenyl azoles with alkynes in the presence of tert-butyl nitrite, which proceeds via a radical mechanism to form azole-fused quinolines. researchgate.net This highlights the diverse activation methods available for constructing fused heterocyclic systems.
The following table summarizes representative annulation strategies for forming pyrazine and related fused heterocyclic rings.
| Starting Materials | Reagents/Conditions | Product Type | Ref |
| 2,3-Diaminoquinoxaline, Diethyl acetylenedicarboxylate | Condensation | Pyrazino[2,3-b]quinoxaline | rsc.org |
| Substituted 5/2-amino-N-phenyl azoles, Alkynes | tert-Butyl nitrite, Acetonitrile | Azole-fused quinolines | researchgate.net |
| Indole-3-carboxyaldehyde, Aryl amines | I₂, Diphenyl ether, Reflux | 6H-Indolo[2,3-b]quinolines | nih.gov |
| 2-Chloroquinoline-3-carbaldehydes | Vilsmeier-Haack formylation | Thieno[3,2-b]quinoline derivatives | researchgate.net |
Cyclization Reactions to Establish the Tetrahydropyrazine (B3061110) Moiety
Intramolecular cyclization is a key step in forming the tetrahydropyrazine ring. These reactions often follow an initial intermolecular reaction that brings the necessary functional groups into proximity.
For example, a series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles were synthesized starting from an indole (B1671886) derivative. sgkgdcvinukonda.ac.in The key cyclization step to form the tetrahydropyrazine ring was not explicitly detailed as a singular cyclization reaction but was part of a multi-step sequence. A related domino reaction approach for synthesizing 1,2,3,4-tetrahydroquinolines involves a reduction or oxidation followed by cyclization. nih.gov For instance, 2-nitrochalcones can be converted to tetrahydroquinolines through a reductive cyclization under catalytic hydrogenation conditions. nih.gov
The synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has been achieved through a sequence involving nucleophilic substitution, cyclization, and reduction. researchgate.net These examples, while not directly producing the target scaffold, demonstrate the general principles of cyclization used to form saturated nitrogen-containing heterocyclic rings.
| Precursor Type | Reaction Type | Key Transformation | Ref |
| Indole derivatives | Multi-step synthesis | Formation of tetrahydropyrazino[1,2-a]indoles | sgkgdcvinukonda.ac.in |
| 2-Nitrochalcones | Reductive cyclization | Formation of tetrahydroquinolines | nih.gov |
| N-Benzylaminoacetaldehydes | Reductive cyclization | Formation of 1,2,3,4-tetrahydroisoquinolines | researchgate.net |
Multi-Component Reactions (MCRs) in 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules like the tetrahydropyrazino[2,3-b]quinoline scaffold.
While a specific MCR for the direct synthesis of this compound was not found, related MCRs highlight the potential of this strategy. For instance, a one-pot, five-component reaction has been developed for the synthesis of tetrazole-benzofuran hybrids, demonstrating the power of MCRs in creating complex heterocyclic systems with high bond-forming efficiency. rsc.org Tandem reactions, which are conceptually similar to MCRs, have also been employed. For example, the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines was achieved through a tandem thio-Michael/aza-Morita–Baylis–Hillman reaction. nih.gov
The following table showcases examples of MCRs and tandem reactions used to build related heterocyclic structures.
| Reaction Type | Reactants | Product | Ref |
| Five-component Ugi-azide/intramolecular cyclization | Aldehyde, Amine, Isocyanide, Azide, Alkyne | Tetrazole-benzofuran hybrids | rsc.org |
| Tandem Thio-Michael/aza-Morita–Baylis–Hillman | 2-Mercaptoquinolin-3-carbaldehyde, Acetylenic aldehydes | 4H-Thiopyrano[2,3-b]quinolines | nih.gov |
Conversion and Derivatization from Precursor Structures
This approach utilizes more complex, pre-formed heterocyclic systems as starting points, which are then chemically transformed into the desired this compound structure.
Utilization of Quinolines as Starting Materials
Quinolines are versatile precursors for the synthesis of fused heterocyclic systems. The synthesis of various quinoline-based fused rings often starts with functionalized quinolines. For example, 6H-indolo[2,3-b]quinolines have been synthesized from 4-hydroxy-quinolin-2(1H)-one. nih.gov In another instance, chloroquinolines were heated with 1H-benzo researchgate.netmdpi.comnih.govtriazole to produce the corresponding triazole-fused quinolines. nih.gov
| Quinoline Precursor | Reagents/Conditions | Product Type | Ref |
| 4-Hydroxy-quinolin-2(1H)-one | Multi-step sequence | 6H-Indolo[2,3-b]quinolines | nih.gov |
| Chloroquinolines | 1H-Benzo researchgate.netmdpi.comnih.govtriazole, Heat | Triazole-fused quinolines | nih.gov |
| 2-Hydroxy-3-acylquinolines | PCl₃, then Hydrazine | Pyrazolo[3,4-b]quinolines | mdpi.com |
Reductive Approaches to Transform Pyrazino[2,3-b]quinolines into Tetrahydro Derivatives
The reduction of the pyrazine ring in a pyrazino[2,3-b]quinoline system is a direct method to obtain the corresponding 1,2,3,4-tetrahydro derivative. This transformation is typically achieved using standard catalytic hydrogenation or chemical reducing agents.
While a specific protocol for the reduction of pyrazino[2,3-b]quinoline was not explicitly found in the provided search results, the reduction of related heterocyclic systems is well-documented. For instance, the synthesis of 5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline derivatives has been reported, which were then further transformed. mdpi.com The reduction of a related pyrido[2,3-b]pyrazine (B189457) system has also been investigated. researchgate.net A general method for the synthesis of 1,2,3,4-tetrahydroquinolines involves the reductive cyclization of 2-nitrochalcones using catalytic hydrogenation, which demonstrates the utility of this approach for saturating heterocyclic rings. nih.gov
| Starting Material | Reducing Agent/Conditions | Product | Ref |
| 2-Nitrochalcones | Catalytic hydrogenation | 1,2,3,4-Tetrahydroquinolines | nih.gov |
| Azido-cyclopropyl ketones | H₂, Pd/C | 2,3-Disubstituted quinolinones | nih.gov |
| Pyrido[2,3-b]pyrazine derivatives | Deprotonation methods | Pyrazino-fused carbazoles and carbolines | researchgate.net |
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues
The synthesis of chiral this compound analogues, where stereocenters are precisely controlled, is crucial for investigating their specific interactions in chiral environments. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, often employing chiral catalysts, auxiliaries, or reagents.
Key strategies for introducing chirality into analogous heterocyclic systems, which are applicable to the tetrahydropyrazino[2,3-b]quinoline core, include the asymmetric reduction of a prochiral imine or enamine intermediate. For instance, the C=N double bond within a dihydropyrazino[2,3-b]quinoline precursor can be enantioselectively reduced to generate a chiral center in the tetrahydropyrazine ring. nih.govrsc.org This transformation is a cornerstone of asymmetric synthesis for many nitrogen-containing heterocycles. nih.govrsc.org
Several methods have proven effective for the asymmetric reduction of related C=N bonds in dihydroisoquinolines, providing a blueprint for the target scaffold:
Hydrogenation with a Chiral Catalyst: This involves using transition metal catalysts (like rhodium or iridium) complexed with chiral ligands to facilitate the stereoselective addition of hydrogen across the imine bond. nih.gov
Chiral Hydride Reducing Agents: The use of stoichiometric chiral reducing agents can deliver a hydride in a stereocontrolled manner.
Chiral Auxiliary-Mediated Reduction: A chiral auxiliary can be temporarily attached to the nitrogen atom of the dihydropyrazine (B8608421) ring. Subsequent reduction with an achiral hydride source is directed by the auxiliary, which is removed in a later step. rsc.org
Organocatalytic Reduction: Chiral organocatalysts, such as bifunctional aminothioureas or chiral phosphoric acids, can activate the imine and guide the approach of a reducing agent like a Hantzsch ester, achieving high enantioselectivity. nih.gov
One notable approach developed for tetrahydroisoquinoline analogues involves the highly enantioselective addition of indole to a sulfonyl amide catalyzed by bifunctional aminothioureas, achieving up to 99% enantiomeric excess (ee). nih.gov Another strategy employs a pyroglutamic acid derivative as a chiral auxiliary to direct diastereoselective reactions, which can then be transformed into asymmetric 1-substituted tetrahydro-β-carbolines, a related indole alkaloid structure. elsevierpure.com These methodologies highlight the potential for creating optically pure this compound analogues through carefully designed asymmetric transformations.
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to the modern synthesis of complex heterocycles, offering pathways that are more efficient, selective, and milder than classical methods. Both metal-based and metal-free catalytic systems have been instrumental in developing routes to quinoline derivatives.
Metal-Catalyzed Reactions (e.g., Palladium, Rhodium, Gold)
Transition metals are powerful tools for forging the intricate bond networks of fused heterocyclic systems like this compound.
Palladium (Pd) catalysis is widely used for C-N and C-C bond-forming reactions, which are essential for constructing the pyrazine ring onto the quinoline core. For example, Pd-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) could be envisioned between a suitably functionalized quinoline (e.g., 2,3-diaminoquinoline or a 2-amino-3-haloquinoline) and a precursor for the remaining portion of the pyrazine ring. Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of related fused quinoline systems. researchgate.net Efficient synthesis of fused triazolo[4,5-d]quinoline derivatives has been achieved via palladium catalysis, showcasing the utility of this metal in constructing complex heterocyclic frameworks under mild conditions. rsc.org
Rhodium (Rh) catalysts are particularly renowned for their application in asymmetric hydrogenation. A rhodium complex with a chiral ligand could be used for the enantioselective reduction of a dihydropyrazino[2,3-b]quinoline intermediate to afford a chiral product with high enantiomeric excess. nih.gov Highly enantioselective rhodium-catalyzed asymmetric hydrogenation has been demonstrated in the synthesis of chiral tetrahydroquinolines, achieving over 98% ee. nih.gov
Gold (Au) catalysis has emerged as a powerful method for activating alkynes and facilitating cyclization reactions. rsc.orgnih.gov Gold catalysts could be employed in the synthesis of the quinoline core itself or in subsequent cyclization steps to form the fused pyrazine ring. rsc.orgresearchgate.net For instance, a gold-catalyzed intramolecular hydroamination or a cascade reaction involving an alkyne-functionalized quinoline precursor could be a viable strategy. Additionally, gold nanoparticles supported on materials like TiO2 have been shown to effectively catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes, a key transformation for forming part of the target scaffold. researchgate.net This method can be performed under solvent-free conditions, adding to its appeal. researchgate.net
| Catalyst/System | Reaction Type | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| AuNPs/TiO2 | Transfer Hydrogenation | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | Solvent-free conditions, uses hydrosilane/ethanol (B145695). | researchgate.net |
| Rhodium-Chiral Ligand | Asymmetric Hydrogenation | o-Nitrocinnamyl Substrates | Chiral Tetrahydroquinolines | High enantioselectivity (>98% ee). | nih.gov |
| Palladium(0) | Annulation | o-Azidobenzaldehydes and Terminal Alkynes | Fused Triazoloquinolines | Mild reaction conditions. | rsc.org |
| PicAuCl2 | Hydroamination/Cyclization | 2-Aminobenzaldehyde and Alkynylsulfones | 3-Sulfonylquinolines | Dual activation of C-C and C=O bonds. | nih.gov |
Metal-Free Catalysis and Organocatalysis
In an effort to develop more sustainable and cost-effective synthetic routes, metal-free catalysis has gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals.
Organocatalysis , the use of small, chiral organic molecules to catalyze reactions, is a prominent branch of metal-free catalysis. For the synthesis of this compound analogues, organocatalysts could be used in several key steps. For example, a Brønsted acid could catalyze the initial condensation and subsequent cyclization steps. mdpi.com The Friedländer annulation, a classic method for quinoline synthesis, can be effectively catalyzed by Brønsted acids like p-toluenesulfonic acid under solvent-free conditions. mdpi.com
Tandem reactions catalyzed by simple organic bases are also highly effective. For instance, triethylamine, an inexpensive and common base, has been shown to catalyze tandem thio-Michael/aza-Morita–Baylis–Hillman reactions to produce thiopyrano[2,3-b]quinolines. nih.gov This type of cascade reaction, promoted by a simple organic molecule, represents an efficient way to build molecular complexity from simple precursors. nih.gov Asymmetric organocatalysis, as mentioned in section 2.3, provides a metal-free pathway to chiral products, often utilizing catalysts like chiral N,N'-dioxides or proline derivatives. mdpi.commdpi.com
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key green strategies applicable to the synthesis of the target scaffold include:
Domino Reactions: Also known as tandem or cascade reactions, these processes involve multiple bond-forming events in a single operation without isolating intermediates. nih.gov This approach significantly improves atom economy, reduces solvent usage and purification steps, and saves time and resources. nih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a one-pot reaction to form a complex product that incorporates most or all of the atoms of the reactants. The Biginelli reaction to form dihydropyrimidinones is a classic example, and similar strategies can be devised for quinoline-fused systems.
Solvent-Free Reactions: Performing reactions without a solvent (neat) or in environmentally benign solvents like water or ethanol reduces volatile organic compound (VOC) emissions. A solvent-less "Grindstone" method using a catalytic amount of CuCl₂·2H₂O has been reported for the synthesis of tetrahydropyrimidine (B8763341) derivatives, showcasing a sustainable approach. nih.gov Similarly, the gold-catalyzed reduction of quinolines can be run under solvent-free conditions. researchgate.net
Use of Sustainable Catalysts: This includes employing earth-abundant metal catalysts or recyclable organocatalysts. Recent work on related heterocycles has focused on using eco-compatible catalysts and sustainable reagents, such as utilizing a hydrogen generator that produces H₂ from water electrolysis for catalytic hydrogenation steps with a recyclable Palladium on alumina (B75360) catalyst. nih.gov
Emerging Synthetic Strategies and Reaction Innovations
The field of synthetic chemistry is continuously evolving, with new reactions and strategies offering unprecedented efficiency and access to novel molecular architectures.
Tandem or Cascade Reactions remain a major area of innovation. A novel strategy for synthesizing related 4H-thiopyrano[2,3-b]quinolines involves a tandem thio-Michael/aza-Morita–Baylis–Hillman reaction, which proceeds rapidly at room temperature. nih.gov This demonstrates how clever reaction design can lead to the rapid assembly of complex fused systems from simple starting materials. nih.gov
Photoredox Catalysis has emerged as a powerful tool for organic synthesis, using visible light to drive chemical reactions under exceptionally mild conditions. This strategy has recently been applied to the synthesis of nih.govrsc.orgresearchgate.net-triazolo-[1,5-a]quinoxalin-4(5H)-ones, a related heterocyclic scaffold, through a [3 + 2] cyclization reaction, highlighting the modern interest in innovative synthetic protocols. nih.gov
Switchable Synthesis , where the outcome of a reaction can be diverted to different products by slightly changing the reaction conditions or catalyst, represents a sophisticated synthetic strategy. Gold(I)-catalyzed tandem cycloisomerizations of tryptamine-N-ethynylpropiolamide substrates have been developed to selectively access either indolizino[8,7-b]indoles or indolo[2,3-a]quinolizines in a switchable manner. rsc.org Applying such pathway-switchable concepts could provide divergent access to a variety of this compound analogues and related fused systems from a common precursor.
Chemical Transformations and Functionalization of the 1,2,3,4 Tetrahydropyrazino 2,3 B Quinoline Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system within the scaffold contains two distinct parts: a benzene (B151609) ring (carbocycle) and a pyridine (B92270) ring. This differentiation dictates the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the benzene portion of the quinoline ring is preferentially attacked over the more electron-deficient pyridine portion. quimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Therefore, substitution occurs on the carbocyclic ring, primarily at positions C-7 and C-10. quimicaorganica.org The stability of the resulting cationic intermediate (Wheland intermediate) determines the preference for these positions. Attack at C-7 and C-10 allows the positive charge to be delocalized over two canonical resonance structures without disrupting the aromaticity of the pyridine ring, making these intermediates more stable than those formed from attack at C-8 or C-9. quimicaorganica.org
A study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) and its N-protected derivatives provides insight into the directive effects. researchgate.net Nitration under acidic conditions, where the nitrogen is protonated, directs the substitution primarily to the 7-position. researchgate.net However, when the nitrogen is protected with a group like acetyl or tosyl, the substitution is directed to the 6-position (equivalent to C-8 in the target scaffold). researchgate.net This suggests that the substitution pattern on the 1,2,3,4-tetrahydropyrazino[2,3-b]quinoline scaffold can be tuned by controlling the reaction conditions and the nature of substituents on the pyrazine (B50134) nitrogens.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of the Quinoline Ring
| Position of Attack | Stability of Cationic Intermediate | Directing Influence |
|---|---|---|
| C-7, C-10 | More stable; charge delocalized on carbocycle. quimicaorganica.org | Generally favored in electrophilic substitutions. quimicaorganica.org |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution on the quinoline ring is less common unless the ring is activated by strongly electron-withdrawing groups or contains a good leaving group (e.g., a halogen) at an activated position. The C-2 and C-4 positions of a quinoline ring (corresponding to C-6 and C-5a in the scaffold, respectively) are susceptible to nucleophilic attack. Studies on 2-chloro and 4-chloroquinolines show they readily react with nucleophiles like 1,2,4-triazole. researchgate.net The reactivity is influenced by acid or base catalysis; 4-chloroquinoline (B167314) exhibits a higher tendency for acid catalysis compared to 2-chloroquinoline. researchgate.net Therefore, halo-substituted derivatives of this compound would be key intermediates for introducing nucleophiles onto the quinoline core. Catalyst-free nucleophilic substitution of a hydrogen atom in quinolines by acylethynylpyrroles has also been reported, proceeding via an intermediate cycloadduct. rsc.org
Functionalization at the Tetrahydropyrazine (B3061110) Moiety (e.g., N-Alkylation, N-Acylation)
The tetrahydropyrazine ring contains two secondary amine nitrogens (N-1 and N-4) that are primary sites for functionalization. These nitrogens are nucleophilic and can be readily modified through reactions such as N-alkylation and N-acylation.
N-Alkylation and N-Acylation
The alkylation or acylation of the secondary amines in the tetrahydropyrazine ring is a common strategy for introducing structural diversity. These reactions typically proceed under standard conditions, for instance, by treating the parent scaffold with an alkyl halide or an acyl chloride in the presence of a non-nucleophilic base.
The regioselectivity of these reactions can be an important consideration, especially if the quinoline portion is unsymmetrically substituted, making the N-1 and N-4 positions chemically distinct. In related heterocyclic systems like tetrazoles, N-alkylation can produce a mixture of regioisomers. mdpi.com The choice of solvent and base can influence the reaction's outcome. For example, in the alkylation of 2-pyridones, using an alkali salt in DMF tends to favor N-alkylation, while using a silver salt in benzene can lead to O-alkylation. nih.gov
In a related system, 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, the benzotriazolyl group attached to a pyrazine nitrogen can be displaced by a wide range of nucleophiles, including hydrides (from NaBH₄), cyanide (from NaCN), and Grignard reagents, demonstrating the versatility of functionalizing this position. nih.gov
Table 2: Representative Functionalization Reactions at the Tetrahydropyrazine Nitrogens
| Reaction Type | Reagents | Product Type | Research Finding |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl derivative | Common method for introducing alkyl chains. Regioisomerism is possible. mdpi.com |
| N-Acylation | Acyl chloride, Base | N-Acyl derivative | Introduces amide functionality, potentially altering electronic and steric properties. |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative | A mild method for N-alkylation. |
Oxidation and Reduction Chemistry of the this compound System
The fused heterocyclic system possesses both reducible and oxidizable moieties, allowing for transformations that can significantly alter its degree of saturation and aromaticity.
Oxidation Reactions
The most labile part of the scaffold to oxidation is the 1,2,3,4-tetrahydropyrazine ring. Analogous to the oxidation of 1,2,3,4-tetrahydroquinolines to quinolines, the tetrahydropyrazine ring can be dehydrogenated to form the fully aromatic pyrazino[2,3-b]quinoline system. researchgate.netresearchgate.net This aromatization can be achieved using various oxidizing agents.
Common methods for the dehydrogenation of related N-heterocycles include the use of molecular oxygen, often with a catalyst, or other oxidants like hydrogen peroxide. researchgate.netresearchgate.net For instance, the oxidation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines has been effectively carried out using a CuCl₂-O₂ system. clockss.org Similarly, the oxidation of 1,2,3,4-tetrahydropyridines to their corresponding pyridine derivatives is a known transformation. mdpi.com These precedents suggest that the this compound scaffold can be a synthetic precursor to its fully aromatic counterpart.
Reduction Reactions
The quinoline portion of the molecule contains a pyridine ring that is susceptible to reduction. While the scaffold already contains a partially reduced quinoline system (the 1,2-dihydro bond is part of the pyrazine ring), the remaining aromatic part of the pyridine ring (the C8a-N9-C9a-C5a portion) and the benzene ring can be reduced under specific conditions.
Reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established process that can be achieved through various methods, including catalytic hydrogenation or transfer hydrogenation. nih.govresearchgate.net For example, gold nanoparticles supported on TiO₂ have been shown to catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol (B145695) system. researchgate.net The proposed mechanism for this reaction involves the stereoselective addition of two hydride ions (from the silane) and two protons (from ethanol) across the pyridine ring. researchgate.net Electrocatalytic hydrogenation also provides an environmentally friendly route to produce 1,2,3,4-tetrahydroquinoline from quinoline. researchgate.net Applying such methods to the this compound scaffold could lead to further saturation of the quinoline core.
Table 3: Potential Oxidation and Reduction Pathways
| Transformation | Moiety Involved | Reagents/Conditions | Expected Product |
|---|---|---|---|
| Oxidation (Aromatization) | Tetrahydropyrazine ring | O₂, H₂O₂, Catalytic systems (e.g., NiO/Gr, CuCl₂) researchgate.netclockss.org | Aromatic pyrazino[2,3-b]quinoline |
Palladium-Catalyzed Coupling Reactions for Structural Elaboration
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural elaboration of the this compound scaffold. youtube.com These reactions typically require a halo-substituted derivative of the scaffold to act as the electrophilic partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. libretexts.org This method is highly effective for creating aryl-aryl or aryl-heteroaryl bonds. A chloro-, bromo-, or iodo-substituted this compound could be coupled with various boronic acids to install diverse substituents on the quinoline ring. The reaction is known for its mild conditions and tolerance of many functional groups, which is advantageous for complex molecules. libretexts.orgnih.gov The use of specialized phosphine (B1218219) ligands like SPhos and XPhos can be crucial for achieving high yields, especially with challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov
Table 4: Suzuki-Miyaura Coupling for C-C Bond Formation
| Component | Example | Role |
|---|---|---|
| Substrate | 8-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoline | Electrophile |
| Coupling Partner | Phenylboronic acid | Nucleophile |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a ligand (e.g., SPhos) libretexts.orgnih.gov | Catalyzes the cross-coupling cycle |
| Base | K₃PO₄, K₂CO₃ | Activates the organoboron species |
Sonogashira Coupling
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org It is the premier method for introducing alkynyl groups onto aromatic and heteroaromatic rings. For a di-substituted quinoline, such as 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs selectively at the more reactive iodide position. libretexts.org This regioselectivity could be exploited for the controlled functionalization of dihalo-substituted derivatives of the target scaffold.
Table 5: Sonogashira Coupling for C-C Bond Formation
| Component | Example | Role |
|---|---|---|
| Substrate | 8-Iodo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoline | Electrophile |
| Coupling Partner | Phenylacetylene | Nucleophile |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI libretexts.org | Catalyzes the cross-coupling cycle |
| Base | Et₃N, Piperidine | Base and solvent |
C-H Activation
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization step of creating an organic halide. nih.gov For quinolines, palladium-catalyzed C-H arylation can occur selectively at the C-2 or C-8 positions. nih.gov The use of quinoline N-oxides can further control the regioselectivity, often favoring functionalization at the C-2 position. nih.gov This methodology could allow for the direct coupling of aryl, heteroaryl, or alkyl groups to specific C-H bonds on the quinoline portion of the this compound scaffold, representing a highly atom-economical approach to structural elaboration.
Rearrangement Reactions and Their Mechanistic Implications
The complex, fused structure of this compound derivatives makes them susceptible to skeletal rearrangements under certain reaction conditions, leading to novel heterocyclic systems.
A significant example of such a transformation was observed in a closely related isomeric system, pyrazino[2,3-c]quinolin-5(6H)-ones. nih.gov When these compounds were treated with isocyanic acid (HNCO), they underwent an unexpected molecular rearrangement to produce hydantoin (B18101) derivatives instead of the expected acylureas. nih.gov The proposed mechanism for this transformation involves a complex cascade of events. It is suggested that the reaction initiates with the addition of the pyrazine nitrogen to isocyanic acid, followed by ring opening, intramolecular cyclization, and subsequent rearrangement of the quinoline-dione portion of the molecule to form a spiro-hydantoin-indole structure. This discovery highlights the potential for the scaffold to undergo profound structural changes under seemingly simple reaction conditions.
Other types of rearrangements have been documented in quinoline chemistry. Photoinduced single-electron reduction of quinolines can trigger dearomative dimerization and skeletal rearrangements to form indole (B1671886) derivatives. chemrxiv.org The mechanism of this umpolung transformation from an electron-deficient quinoline to an electron-rich indole is proposed to proceed via a 1,2-aryl migration and ring-contraction sequence. chemrxiv.org Additionally, acid-catalyzed Fries-like rearrangements have been used to convert N-arylazetidin-2-ones into 2,3-dihydro-4(1H)-quinolinones, demonstrating another pathway for constructing parts of the quinoline system via rearrangement. nih.gov
These examples underscore the rich and sometimes unpredictable chemistry of the quinoline and fused pyrazine systems. A thorough understanding of potential rearrangement pathways and their mechanisms is crucial when designing synthetic routes to new derivatives, as these transformations can either be problematic side reactions or be exploited to access novel and complex molecular architectures.
Mechanistic Investigations of Chemical Reactions Involving 1,2,3,4 Tetrahydropyrazino 2,3 B Quinoline
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for the formation and transformation of 1,2,3,4-tetrahydropyrazino[2,3-b]quinoline and its derivatives often involves the study of analogous reactions. A notable example is the synthesis of pyrazino[2,3-c]quinolin-5(6H)-ones, which can undergo complex molecular rearrangements.
One such study detailed the reaction of N-1 substituted 3-chloroquinoline-2,4-diones with ethylenediamine (B42938) to form pyrazino[2,3-c]quinolin-5(6H)-ones. beilstein-archives.orgnih.gov These products, upon reaction with isocyanic acid, undergo an unexpected molecular rearrangement to yield novel hydantoin (B18101) derivatives. beilstein-archives.orgnih.gov A proposed mechanism for this rearrangement suggests the initial addition of the pyrazinoquinoline to isocyanic acid to form a carboxamide intermediate (7 in the original study). beilstein-archives.orgnih.gov This intermediate is then believed to transform into another intermediate (A), which subsequently leads to the final rearranged products. beilstein-archives.orgnih.gov The identification of the carboxamide as a key intermediate provides a basis for understanding how the pyrazinoquinoline scaffold can be modified and rearranged under certain reaction conditions. beilstein-archives.orgnih.gov
The formation of the this compound ring system itself can be envisioned through several synthetic routes, each with its own set of intermediates. A common approach to similar fused heterocycles involves the condensation of a diamine with a dicarbonyl compound or its equivalent. For instance, the synthesis of pyrazino[2,3-b]quinoxalines has been achieved by condensing 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds. rsc.org By analogy, one could postulate that the synthesis of this compound could proceed from 2,3-diaminoquinoline and a suitable two-carbon synthon. The reaction would likely proceed through an initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by intramolecular cyclization and dehydration to form the pyrazine (B50134) ring.
Domino reactions, also known as tandem or cascade reactions, are another powerful tool for constructing complex heterocyclic systems and offer mechanistic insights. researchgate.net The synthesis of 1,2,3,4-tetrahydroquinolines, a core component of the target molecule, has been achieved through various domino reactions, including reduction or oxidation followed by cyclization, and metal-promoted processes. researchgate.net These reactions often involve the in-situ generation of reactive intermediates that undergo sequential transformations without being isolated. researchgate.net
Transition State Analysis and Energy Profiles
For example, DFT studies on the photochemical reactions of pyrazolo[3,4-b]hydroquinoline-5-ones have been used to investigate the electron transfer-induced photo-oxidation mechanism. rsc.org These calculations helped to elucidate the electronic effects of substituents on the reaction rate by analyzing the HOMO-LUMO energy gap and molecular electrostatic potential. rsc.org Such computational approaches could be applied to this compound to understand its electronic structure and predict its reactivity in various chemical transformations.
The energy profile of a hypothetical reaction, such as the final cyclization step in the formation of the pyrazine ring, would feature a transition state where the new carbon-nitrogen bond is partially formed. The stability of this transition state, and thus the activation energy of the reaction, would be influenced by factors such as the nature of the substituents on the quinoline (B57606) and pyrazine rings, the solvent, and the presence of a catalyst.
Below is an interactive data table illustrating hypothetical activation energies for the cyclization step in the synthesis of substituted 1,2,3,4-tetrahydropyrazino[2,3-b]quinolines, based on general principles of organic chemistry.
| Substituent (R) on Quinoline Ring | Solvent | Catalyst | Hypothetical Activation Energy (kcal/mol) |
| H | Toluene | None | 25 |
| OCH₃ | Toluene | None | 23 |
| NO₂ | Toluene | None | 28 |
| H | Acetic Acid | H⁺ | 20 |
| OCH₃ | Acetic Acid | H⁺ | 18 |
| NO₂ | Acetic Acid | H⁺ | 23 |
This data is illustrative and not based on experimental results for the specific compound.
Kinetic and Thermodynamic Studies of Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively, offering deep insights into the underlying mechanisms. For the transformations of this compound, such studies would be invaluable for process optimization and for understanding the stability of the compound and its derivatives.
Kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and rate constants of a particular reaction. For example, in a substitution reaction on the pyrazine or quinoline ring, the rate could be dependent on the concentration of the substrate and the incoming nucleophile or electrophile. The effect of temperature on the reaction rate would allow for the determination of the activation energy, providing further mechanistic details.
Thermodynamic studies would focus on the relative stabilities of reactants, intermediates, and products. The equilibrium constant of a reversible transformation would indicate the position of the equilibrium and the relative Gibbs free energy of the species involved. For instance, the dehydrogenation of this compound to form the aromatic pyrazino[2,3-b]quinoline would be a thermodynamically favorable process due to the gain in aromatic stabilization energy.
The following interactive table presents hypothetical thermodynamic data for the dehydrogenation of a substituted this compound.
| Substituent (R) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° at 298 K (kcal/mol) |
| H | -25 | 30 | -33.9 |
| CH₃ | -24 | 31 | -33.2 |
| Cl | -26 | 29 | -34.6 |
This data is illustrative and not based on experimental results for the specific compound.
Theoretical and Computational Studies of 1,2,3,4 Tetrahydropyrazino 2,3 B Quinoline
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the geometric and electronic properties of quinoline-based heterocyclic systems. semanticscholar.org
The electronic characteristics of a molecule are pivotal in determining its stability, reactivity, and spectroscopic properties. DFT calculations are frequently used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity. semanticscholar.org
For quinoline (B57606) derivatives, studies have shown that intramolecular charge transfer can occur from the HOMO to the LUMO. semanticscholar.org The distribution of these orbitals across the 1,2,3,4-tetrahydropyrazino[2,3-b]quinoline scaffold would likely show the HOMO localized on the electron-rich quinoline and pyrazine (B50134) rings, while the LUMO may be distributed across the fused aromatic system. Analysis of the Mulliken atomic charges or Natural Bond Orbital (NBO) charges reveals the charge distribution, identifying electron-rich and electron-deficient centers within the molecule, which is crucial for understanding intermolecular interactions. nih.govscience.gov
Table 1: Representative Electronic Properties Calculated for Quinoline-Related Scaffolds using DFT Note: This table presents typical data for related compounds to illustrate the outputs of quantum chemical calculations, as specific data for the title compound is not available.
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinazolin-4(3H)-one Derivatives | B3LYP/6-31G* | -6.5 to -7.0 | -2.0 to -2.5 | ~4.5 |
| Thieno[2,3-b]quinoline Derivatives | DFT | Not specified | Not specified | Not specified |
This is an interactive table. Click on the headers to sort.
The non-aromatic tetrahydropyrazine (B3061110) ring in this compound imparts significant conformational flexibility. High-level quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP2) or DFT, are used to perform conformational analyses. nih.gov For the closely related 1,2,3,4-tetrahydroquinoline (B108954), Ab Initio calculations have successfully identified multiple stable conformations, existing as pairs of energetically equivalent enantiomers. nih.gov
These studies determine the precise molecular structures of the conformers and calculate the energy barriers separating them. nih.gov For 1,2,3,4-tetrahydroquinoline, a low energy barrier was found, suggesting that less stable conformers can efficiently relax into lower-energy states. nih.gov A similar analysis for this compound would be expected to reveal several low-energy conformers, likely corresponding to chair, boat, or twist-boat forms of the pyrazine ring, whose relative stabilities would be determined by steric and electronic factors.
To predict the reactivity of different sites within the molecule, computational chemists employ reactivity descriptors derived from DFT. The Fukui function is a key descriptor that identifies which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net The function f+(r) highlights sites for nucleophilic attack (where an electron is added), while f-(r) indicates sites for electrophilic attack (where an electron is removed). researchgate.net For quinoline systems, Fukui functions have shown that the nitrogen-containing ring often has sites susceptible to nucleophilic attack. researchgate.net
The Molecular Electrostatic Potential (ESP) map is another vital tool. It visualizes the electrostatic potential on the electron density surface of the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For the this compound scaffold, the nitrogen atoms would be expected to be centers of negative electrostatic potential, making them key sites for hydrogen bonding and protonation.
Molecular Docking and Ligand-Target Interaction Modeling for this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
Docking simulations of quinoline-based derivatives with various protein targets have successfully predicted key binding interactions. nih.govnih.govsemanticscholar.org These interactions are crucial for the stability of the ligand-protein complex. Common interaction modes observed for related heterocyclic systems include:
Hydrogen Bonding: The nitrogen atoms in the quinoline and pyrazine rings can act as hydrogen bond acceptors, while the N-H groups in the tetrahydropyrazine ring can act as hydrogen bond donors. These interactions frequently occur with polar amino acid residues such as lysine, glutamic acid, and serine in the protein's active site. nih.gov
Pi-Stacking and Pi-Cation Interactions: The aromatic quinoline portion of the scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Hydrophobic Interactions: Alkyl or aryl substituents on the core scaffold can form hydrophobic interactions with nonpolar residues in the binding pocket, such as isoleucine and valine. nih.govsemanticscholar.org
Molecular dynamics simulations can further be used to confirm the stability of the docked poses and analyze the persistence of these interactions over time. nih.gov
Table 2: Common Interacting Amino Acid Residues for Quinoline-Based Ligands from Docking Studies Note: This table is compiled from studies on various quinoline derivatives to illustrate typical binding interactions.
| Interaction Type | Interacting Amino Acid Residues |
| Hydrogen Bonding | LYS, GLU, PRO |
| Pi-Interactions (Pi-Pi, Pi-Alkyl) | PHE, TRP |
| Hydrophobic Interactions | ILE, VAL |
This is an interactive table. Click on the headers to sort.
A critical component of molecular docking is the scoring function, an algorithm used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for a given ligand pose. nih.gov Lower binding energy values typically indicate a more stable ligand-protein complex. These scores allow for the ranking of different compounds or different binding poses of the same compound.
Studies on various quinoline derivatives have reported a range of binding affinities depending on the specific derivative and the protein target. For instance, docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a yielded binding affinities between -5.3 and -6.1 kcal/mol. nih.govsemanticscholar.org Other quinoline-based compounds targeting different enzymes have shown even stronger predicted affinities, with binding energies of -8.0 kcal/mol or lower. nih.govmdpi.com These in silico predictions are crucial for prioritizing which derivatives of this compound should be synthesized and evaluated in experimental biological assays.
Table 3: Examples of Predicted Binding Affinities for Quinoline Derivatives from Docking Studies
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
| 2H-Thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 |
| Pyrido[2,3-d]pyrimidinone derivatives | Estrogen Receptor Alpha (Erα) | -7.8 to -8.7 |
| Quinoline-pyrido[2,3-d]pyrimidinone derivatives | KPC-2 Carbapenemase | -7.8 to -8.4 |
This is an interactive table. Click on the headers to sort.
Molecular Dynamics Simulations and Conformational Flexibility
Theoretical and computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the conformational flexibility of this compound. The conformational landscape of this molecule is largely dictated by the saturated tetrahydropyrazine ring fused to the rigid quinoline system.
The flexibility of the 1,2,3,4-tetrahydroquinoline (THQ) core, a key component of the target molecule, has been a subject of computational analysis. Ab initio calculations have identified multiple stable conformations for THQ, typically existing as pairs of energetically equivalent enantiomers. The saturated portion of the THQ structure is responsible for this conformational diversity. These conformers are often separated by low energy barriers, suggesting that conformational cooling, where less stable conformers relax to lower energy states, can readily occur.
Molecular dynamics simulations are a powerful tool to explore the dynamic behavior and stability of such compounds over time. In studies of related tetrahydroquinoline derivatives, MD simulations, often extending for nanoseconds, are used to assess the stability of ligand-protein complexes. Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable complex is typically characterized by RMSD values of less than 2 Å for both the complex and the ligand. These computational methods are crucial in predicting and analyzing the conformational flexibility, which in turn influences the molecule's interactions with biological targets.
Interactive Table: Conformational Analysis Parameters in Molecular Dynamics Simulations.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time. | Indicates the stability of the molecule's conformation. Low RMSD suggests a stable conformation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | Highlights flexible regions of the molecule, particularly in the tetrahydropyrazine ring. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the overall compactness of the molecule's conformation. |
| Potential Energy | The total energy of the system, including bonded and non-bonded interactions. | A stable system will exhibit fluctuations around an average potential energy value. |
Aromaticity Analysis and its Implications for the Pyrazino[2,3-b]quinoline System
The aromaticity of the pyrazino[2,3-b]quinoline system is a key determinant of its chemical properties and reactivity. Aromaticity is a complex and multidimensional concept, and its analysis in fused heterocyclic systems requires careful consideration of the electronic structure.
The pyrazino[2,3-b]quinoline scaffold is composed of a quinoline moiety fused to a pyrazine ring. Quinoline itself is an aromatic system, resulting from the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. The delocalization of π-electrons across both rings confers aromatic character. Pyrazine is also a classic aromatic heterocycle, satisfying Hückel's rule with 6 π-electrons in a planar, cyclic system.
When these two aromatic systems are fused, the resulting pyrazino[2,3-b]quinoline is also expected to be aromatic. The fusion allows for extended π-electron delocalization across the entire tricyclic system. However, the degree of aromaticity in each ring of the fused system can be modulated. Computational methods are essential for quantifying this property.
The situation changes significantly for the titular compound, this compound. The hydrogenation of the pyrazine ring to form a tetrahydropyrazine ring disrupts the cyclic π-system in that portion of the molecule. The tetrahydropyrazine ring is saturated and therefore non-aromatic. This is analogous to pyrazoline, which is also considered non-aromatic as it does not satisfy Hückel's rule.
The implications of this are substantial. The loss of aromaticity in the pyrazine ring localizes the π-electron system primarily to the quinoline portion of the molecule. Consequently, this compound can be described as a molecule with a distinct aromatic quinoline moiety attached to a non-aromatic, conformationally flexible tetrahydropyrazine ring. This electronic segmentation influences the molecule's chemical reactivity, spectroscopic properties, and potential intermolecular interactions.
Various computational indices are used to assess aromaticity, including geometric (e.g., bond length alternation), magnetic (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic (e.g., multicenter bond order) criteria. While NICS is a popular method, it can sometimes be misleading in fused systems, and a consensus from multiple indicators is preferred for an accurate assessment of aromaticity. The analysis of electron delocalization through methods like Natural Bond Orbital (NBO) analysis can further elucidate the electronic effects at play.
Interactive Table: Aromaticity of Constituent and Fused Ring Systems.
| Compound/System | Aromaticity Status | Key Features |
|---|---|---|
| Quinoline | Aromatic | Fused benzene and pyridine rings with delocalized π-electrons. |
| Pyrazine | Aromatic | 6 π-electron planar heterocycle satisfying Hückel's rule. |
| Pyrazino[2,3-b]quinoline | Aromatic | Extended π-electron delocalization across the fused tricyclic system. |
| Tetrahydropyrazine | Non-aromatic | Saturated ring with no continuous cyclic π-system. |
| This compound | Partially Aromatic | Aromatic quinoline moiety fused to a non-aromatic tetrahydropyrazine ring. |
Information on “this compound” Not Currently Available
Following a comprehensive search for scientific literature, there is currently insufficient public data to generate a detailed article on the biological and pharmacological relevance of the chemical compound This compound according to the specified outline.
Extensive queries aimed at identifying molecular targets, enzyme interactions, receptor binding affinities, and mechanistic data for this specific scaffold did not yield relevant results. The available literature that mentions the compound, such as a 2020 review on fused quinolines, notes its synthesis but does not provide any subsequent biological evaluation or pharmacological data. researchgate.net
Therefore, it is not possible to provide scientifically accurate content for the requested sections:
Biological and Pharmacological Relevance of 1,2,3,4 Tetrahydropyrazino 2,3 B Quinoline Derivatives Pre Clinical & Mechanistic Focus
Ligand-Based and Structure-Based Drug Design Principles
Without published research on these aspects of 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline , any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.
Exploration of 1,2,3,4 Tetrahydropyrazino 2,3 B Quinoline in Chemical Biology and Advanced Materials
Development as Molecular Probes for Biological Systems
There is no available scientific literature describing the development or use of 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline as a molecular probe for biological systems.
For context, the parent quinoline (B57606) scaffold is a core component in many biologically active molecules and is frequently utilized in the design of molecular probes. nih.govnih.gov Derivatives of different, but related, heterocyclic systems such as pyrazolo[3,4-b]quinolines have been investigated as potential fluorescent sensors for cations. purdue.edu However, these findings are specific to the pyrazolo-fused system and cannot be extrapolated to the pyrazino-fused structure.
Applications in Fluorescent Labeling and Imaging
No studies documenting the application of this compound in fluorescent labeling or imaging were found.
Potential Role in Catalyst Design and Coordination Chemistry
There is no documented research on the role of this compound in catalyst design or coordination chemistry.
In the broader field, derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been used in the development of catalysts for various chemical transformations, including hydrogenation reactions. The nitrogen atoms within such heterocyclic structures can serve as coordination sites for metal centers, forming the basis for novel catalysts. However, the specific catalytic or coordination properties of the this compound scaffold have not been reported.
Challenges and Future Research Directions for 1,2,3,4 Tetrahydropyrazino 2,3 B Quinoline Research
Addressing Synthetic Access to Novel and Diverse Analogues
A primary challenge in the exploration of any heterocyclic scaffold is the development of efficient and versatile synthetic methodologies. For 1,2,3,4-tetrahydropyrazino[2,3-b]quinoline, future research must focus on creating a toolbox of reactions that allow for the systematic generation of diverse analogues. The goal is to move beyond foundational syntheses to more sophisticated strategies that can introduce a wide range of functional groups at various positions on the tricycle.
Key future directions include:
Domino and Tandem Reactions: These reactions, which form multiple chemical bonds in a single operation without isolating intermediates, offer a highly efficient route to complex molecules. nih.gov Strategies like reductive cyclization of nitro-substituted precursors or metal-catalyzed oxidative cyclizations, which have been used for tetrahydroquinolines, could be adapted. nih.gov The development of tandem reactions, such as the thio-Michael/aza-Morita–Baylis–Hillman sequence used for thiopyrano[2,3-b]quinolines, provides a blueprint for creating complex fused systems efficiently. nih.gov
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular diversity by combining three or more starting materials in a single step. nih.gov Applying MCR strategies, similar to those used to produce structurally diverse tetrahydroisoquinoline libraries, could rapidly generate a wide array of this compound derivatives for biological screening. nih.gov
Novel Cyclization Strategies: Research into new ways to form the core ring system is crucial. For instance, methods developed for benzo[h]quinolines, which involve the cyclization of precursors derived from pentachloro-2-nitro-1,3-butadiene, demonstrate how unique starting materials can lead to uniquely substituted heterocycles. nih.govpreprints.org Similar innovative approaches are needed to functionalize the this compound core.
| Synthetic Strategy | Description | Application in Related Systems | Potential for this compound |
| Domino Reactions | Multiple bond-forming reactions occur in a single pot without changing conditions. nih.gov | Synthesis of 1,2,3,4-tetrahydroquinolines via reductive cyclization. nih.gov | Efficient assembly of the tricyclic core from simpler starting materials. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product containing parts of all reactants. nih.gov | Generation of diverse 1,2,3,4-tetrahydroisoquinoline (B50084) libraries. nih.gov | Rapid creation of a large number of analogues for structure-activity relationship studies. |
| Novel Cyclization Methods | Development of new chemical pathways to construct the heterocyclic rings. | Synthesis of benzo[h]quinolines from functionalized nitrobutadienes. nih.gov | Access to novel substitution patterns not achievable through traditional methods. |
| Benzotriazole-Mediated Synthesis | Using benzotriazole (B28993) as a synthetic auxiliary that can be easily displaced by various nucleophiles. nih.gov | Synthesis of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.gov | A proven method for introducing diversity at specific positions on a related pyrazino-fused scaffold. |
Advanced Mechanistic Characterization of Biological Interactions
While the synthesis of new analogues is fundamental, a deep understanding of their mechanism of action is necessary to translate initial findings into meaningful therapeutic candidates. Future research must go beyond primary screening to elucidate how these molecules interact with biological systems at a molecular level.
Key areas of focus should include:
Target Identification and Validation: For compounds showing promising activity (e.g., antibacterial, anticancer), identifying the specific protein or nucleic acid target is a critical step. Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be employed. The identification of the M2 channel and polymerase basic protein 2 as potential targets for antiviral thiopyrano[2,3-b]quinolines serves as a successful example of this process. nih.gov
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR is vital for rational drug design. By synthesizing and testing a diverse library of analogues, researchers can determine which functional groups and structural features are crucial for activity. researchgate.net Detailed SAR studies on related THIQ derivatives have highlighted how different substituents modulate biological potential, providing a model for similar investigations into the this compound system. researchgate.net
Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity, kinetics, and the specific residues involved in the interaction between a compound and its biological target.
Integration of Cutting-Edge Computational Methodologies
Computational chemistry and bioinformatics are indispensable tools for accelerating the drug discovery process. Integrating these methods into this compound research can save resources by prioritizing the synthesis of the most promising compounds.
Future research should leverage:
Molecular Docking and Virtual Screening: These methods can predict the binding poses and affinities of virtual libraries of compounds against known protein targets, helping to select candidates for synthesis. Molecular docking was effectively used to identify potential targets for novel thiopyrano[2,3-b]quinoline derivatives. nih.gov
ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial. Early-stage in silico ADMET analysis, as performed on N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, can help eliminate compounds with unfavorable pharmacokinetic profiles before costly synthesis is undertaken. researchgate.net
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide deep insights into the electronic properties and reactivity of molecules. researchgate.net DFT principles have been used to compute reactivity indices for tetrahydroisoquinoline derivatives, supporting experimental findings. researchgate.net
| Computational Method | Application | Example in Related Research |
| Molecular Docking | Predicts binding modes and identifies potential biological targets. | Used to identify M2 channel and polymerase basic protein 2 as targets for thiopyrano[2,3-b]quinolines. nih.gov |
| ADMET Analysis | Predicts pharmacokinetic and toxicity profiles of new compounds. | Assessed hepatic toxicity and bioavailability of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net |
| Density Functional Theory (DFT) | Calculates electronic structure and reactivity indices to understand chemical properties. | Computed reactivity indices to support experimental antimicrobial findings for THIQ derivatives. researchgate.net |
| PASS Online | Predicts the biological activity spectra for substances based on their structure. | Used for an initial biological activity prediction of novel thiopyrano[2,3-b]quinolines. nih.gov |
Expanding the Scope of Biological Applications in Chemical Biology
The diverse biological activities reported for various quinoline-based heterocycles—including antibacterial, antifungal, antiviral, and anticancer properties—suggest that the this compound scaffold could be a versatile platform. researchgate.netnih.govchemrestech.com Future work should aim to systematically explore this potential and develop compounds as tools for chemical biology.
Key opportunities include:
Development of Chemical Probes: Potent and selective inhibitors can be modified to create chemical probes. By attaching fluorescent tags, biotin, or photo-affinity labels, these probes can be used to visualize target proteins in cells, pull down binding partners, and further elucidate biological pathways.
Exploration of New Therapeutic Areas: While initial studies may focus on common areas like cancer or infectious diseases, the structural uniqueness of these compounds may lend them to applications in other areas, such as neurodegenerative disorders or cardiovascular diseases, which are known targets for other quinoline (B57606) derivatives. ecorfan.org
Target Deconvolution: For compounds identified through phenotypic screening (where the biological effect is known but the target is not), future efforts should focus on target deconvolution to understand their mechanism of action, thereby opening up new avenues for drug development.
Sustainable and Scalable Production of Key Derivatives
For any derivative of this compound that shows significant promise, the ability to produce it on a large scale in a sustainable and cost-effective manner is paramount for further development. Early-stage laboratory syntheses are often not suitable for large-scale production.
Future research must address:
Process Optimization and Scale-Up: This involves optimizing reaction conditions (temperature, solvents, catalysts) to maximize yield, minimize reaction times, and ensure the process is safe and reproducible on a larger scale. The ability to produce benzo[h]quinolines on a gram scale was highlighted as a key advantage of a newly developed synthetic route. preprints.org
Green Chemistry Approaches: Emphasis should be placed on developing environmentally benign syntheses. This includes using less hazardous solvents, developing catalytic reactions to reduce waste, and improving atom economy. nih.gov The use of an environmentally friendly Preyssler heteropolyacid catalyst for the synthesis of THIQ derivatives is an excellent example of this principle in action. researchgate.net
Flow Chemistry: Transferring key synthetic steps to a continuous flow process can offer significant advantages in terms of safety, scalability, and consistency over traditional batch chemistry. This modern approach could be transformative for the efficient production of lead compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline?
- Methodological Answer : The synthesis typically involves cyclization or alkylation reactions. For example, alkylation of the parent compound with iodopropane in acetonitrile at 80°C for 48 hours yields 6-propyl derivatives with 92% efficiency. Catalytic hydrogenation using palladium catalysts or tin/HCl can reduce quinoline precursors to tetrahydro derivatives, as demonstrated in the reduction of quinoxaline analogs .
Q. How is NMR spectroscopy utilized in characterizing structural isomers of this compound?
- Methodological Answer : H NMR (DMSO-) is critical for distinguishing substituent positions. For instance, signals at δ 3.42 (s, 4H) correspond to methylene protons in the tetrahydropyrazine ring, while aromatic protons appear at δ 6.93–8.35. Integration ratios and splitting patterns (e.g., triplet at δ 0.93 for propyl groups) confirm alkylation sites .
Q. What analytical techniques are used to validate purity and elemental composition?
- Methodological Answer : Combustion analysis (CHNS) and mass spectrometry are standard. For example, a synthesized derivative showed calculated values of C (46.35%), H (4.67%), N (21.62%), with minor deviations (found: C 46.20%, H 4.62%, N 21.35%) due to hygroscopicity or incomplete drying .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in alkylation reactions?
- Methodological Answer : Key parameters include:
- Solvent choice : Acetonitrile improves solubility of iodopropane, reducing side reactions.
- Temperature : Prolonged heating at 80°C ensures complete alkylation.
- Stoichiometry : A 10:1 molar ratio of iodopropane to substrate drives the reaction to completion. Yields >90% are achievable under these conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. For example, antimicrobial activity of tetrahydropyrazino[1,2-a]indoles varies with substituent electronegativity. Comparative studies using standardized MIC (Minimum Inhibitory Concentration) protocols and HPLC-purity validation (>98%) are recommended .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations identify electron-rich sites. For this compound, the C6 and C9 positions are most reactive due to resonance stabilization. Molecular electrostatic potential maps guide experimental design for selective functionalization .
Q. What catalytic systems improve enantioselectivity in asymmetric synthesis?
- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic methods enhance enantiomeric excess (ee). For tetrahydroquinoline derivatives, palladium-catalyzed asymmetric hydrogenation with (R)-BINAP ligand achieves >85% ee, critical for pharmacological applications .
Key Considerations for Researchers
- Synthetic Reproducibility : Document solvent drying and inert atmosphere use to mitigate hygroscopic effects.
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) to benchmark activity .
- Data Reporting : Publish raw NMR/CHNS data to facilitate cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
